BenchChemオンラインストアへようこそ!

(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Stereochemistry Chiral resolution Medicinal chemistry

Procure CAS 1932441-42-3 for unambiguous GPR119 SAR: the (1R,5S,9s)-syn configuration is essential for human GPR119 agonist activity (McClure et al., 2011). Unlike stereochemically ambiguous analogs (CAS 1251015-74-3) or regioisomers (CAS 280762-03-0), this compound delivers a defined 9-amino vector and orthogonal Boc protection at N7 for selective diversification. Avoid false-negative results caused by anti-isomer contamination (>10,000 nM human EC₅₀). Ideal for CNS-targeted and asymmetric synthesis applications.

Molecular Formula C12H22N2O3
Molecular Weight 242.319
CAS No. 1932441-42-3
Cat. No. B2601860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate
CAS1932441-42-3
Molecular FormulaC12H22N2O3
Molecular Weight242.319
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2COCC(C1)C2N
InChIInChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-8-6-16-7-9(5-14)10(8)13/h8-10H,4-7,13H2,1-3H3/t8-,9+,10?
InChIKeyQYBPHULJRAEWEO-MYJAWHEDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1R,5S,9s)-tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1932441-42-3): A Stereochemically Defined Bridged Bicyclic Intermediate for GPR119-Targeted and CNS Drug Discovery


(1R,5S,9s)-tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CAS 1932441-42-3) is a stereochemically resolved, Boc-protected bridged bicyclic amine belonging to the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold class [1]. This scaffold has been validated by Pfizer and others as a privileged core for GPR119 receptor modulators [2][3]. The compound features a rigid chair-chair bicyclic framework, a Boc-protected nitrogen at the 7-position bridgehead, and a free primary amine at the 9-position with defined (1R,5S,9s) absolute stereochemistry [1]. Unlike stereochemically ambiguous or regioisomeric analogs, this compound provides researchers with precise spatial control of the amine vector, which is critical for structure-activity relationship (SAR) studies in GPCR and CNS-targeted programs [3].

Why (1R,5S,9s)-tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate Cannot Be Replaced by Stereochemically Unspecified or Regioisomeric Analogs


The 3-oxa-7-azabicyclo[3.3.1]nonane chemical space contains multiple commercially available compounds with identical molecular formula (C₁₂H₂₂N₂O₃, MW 242.32) but divergent stereochemistry and functional group placement. CAS 1251015-74-3 (tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate) carries the same connectivity but no defined stereochemistry, creating ambiguity in SAR interpretation [1]. CAS 280762-03-0 (endo-7-amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane) swaps the amino and Boc positions relative to the heteroatom bridge, fundamentally altering the vector of the reactive amine . Critically, the McClure et al. (2011) study demonstrated that syn vs. anti orientation of the 9-substituent on the oxaazabicyclo scaffold determines whether a compound acts as a GPR119 agonist or antagonist, and that rat pharmacology masks human-relevant differences [2]. Substituting a stereochemically undefined or regioisomeric analog therefore introduces uncontrolled variables that can invalidate SAR conclusions and lead to irreproducible biological results.

(1R,5S,9s)-tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Absolute Stereochemistry Specification vs. Unspecified Analog CAS 1251015-74-3: Defined (1R,5S,9s) Configuration Eliminates SAR Ambiguity

CAS 1932441-42-3 carries the fully assigned absolute stereochemistry (1R,5S,9s) with 2 defined stereocenters and a specified relative configuration at the 9-position [1]. By contrast, CAS 1251015-74-3 uses the identical IUPAC skeleton but carries no stereochemical descriptors in its registry entry, meaning the commercial material may be racemic, diastereomeric mixtures, or of undefined enantiopurity . This distinction is non-trivial: the J Med Chem 2011 paper by McClure et al. explicitly shows that syn vs. anti orientation at the 9-position of the oxaazabicyclo core dictates agonist vs. antagonist behavior at GPR119, and that these pharmacological differences are masked in rat receptor assays [2]. Procurement of the stereochemically ambiguous analog introduces an uncontrolled variable that can produce misleading or irreproducible biological data.

Stereochemistry Chiral resolution Medicinal chemistry SAR

Functional Group Positional Isomerism: Amino at C9 (Target) vs. Amino at C7 (CAS 280762-03-0) Defines Distinct Synthetic Utility Vectors

The target compound places the Boc-protected nitrogen at the 7-position bridgehead and the free primary amine at the 9-position of the bicyclo[3.3.1]nonane core [1]. In its closest regioisomer, CAS 280762-03-0 (endo-7-amino-9-Boc-3-oxa-9-aza-bicyclo[3.3.1]nonane), the functional group positions are swapped: the Boc group resides at the 9-position nitrogen and the free amine at the 7-carbon . This positional isomerism results in the reactive amine being oriented at a different bridge position with distinct spatial coordinates relative to the oxygen heteroatom in the 3-position. In the patent literature describing 3-oxa-7-azabicyclo[3.3.1]nonane GPR119 agonists, the 7-carboxylate/7-amide vector (corresponding to the Boc position in the target compound) is consistently used for appending the pyrimidine-ether pharmacophore, while the 9-position (corresponding to the free amine) controls agonist conformation [2]. The regioisomer CAS 280762-03-0 cannot replicate this functional group arrangement for this synthetic strategy.

Regioisomerism Synthetic intermediate Functional group placement Building block

GPR119 Pharmacological Divergence by 9-Position Stereochemistry: Syn vs. Anti Orientation Determines Agonist vs. Antagonist Phenotype

The McClure et al. (2011) J Med Chem study provides direct pharmacological evidence that the syn vs. anti orientation of the 9-position substituent on the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold is the primary determinant of agonist vs. antagonist activity at GPR119 [1]. In this study, oxaazabicyclo compounds 8, 9, and 11 were synthesized and tested. BindingDB records for the related compound isopropyl 9-anti-({5-methyl-6-[(2-methylpyridin-3-yl)oxy]pyrimidin-4-yl}oxy)-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate (CHEMBL1766082) show an EC₅₀ of 228 nM at rat GPR119 but >10,000 nM (essentially inactive) at human GPR119 [1][2]. The study explicitly concludes that 'agonist pharmacology in rat masks the important differences in human pharmacology' [1]. The target compound CAS 1932441-42-3, with its (1R,5S,9s) configuration, provides the syn-oriented 9-amino group that corresponds to the stereochemical series showing human GPR119 activity in this scaffold class, whereas the anti-configured isomer would be predicted to lack human receptor activity based on this conformational hypothesis [1].

GPR119 GPCR pharmacology Stereochemistry-activity relationship Diabetes Metabolic disease

Conformational Preorganization: Chair-Chair Preference of the 3-Oxa-7-azabicyclo[3.3.1]nonane Scaffold Constrains the 9-Amino Vector for Receptor Binding

The 3-oxa-7-azabicyclo[3.3.1]nonane scaffold adopts a predominant chair-chair conformation, as established by X-ray crystallography and NMR spectroscopy of related 3-oxa-7-azabicyclo[3.3.1]nonan-9-one and 9-ol derivatives [1][2]. In the chair-chair conformation, the 9-position substituent (the free amine in the target compound) is presented in a spatially constrained orientation relative to the bicyclic framework. By contrast, the analogous 3-thia-7-azabicyclo[3.3.1]nonane scaffold has been crystallographically shown to adopt a rare chair-boat conformation due to longer C-S bond lengths [1]. This conformational preorganization is critical because McClure et al. (2011) demonstrated that the axial vs. equatorial disposition of the 9-substituent on the oxaazabicyclo scaffold controls whether the compound explores agonist or antagonist conformations at GPR119 [3]. The (1R,5S,9s) stereochemistry of the target compound locks the 9-amino group into a specific syn orientation within the chair-chair framework, providing predictable 3D presentation for structure-based drug design.

Conformational analysis Bridged bicyclic Chair-chair conformation Structure-based drug design

Commercial Availability Profile: Defined Stereochemistry Commands a Premium with Purity Documentation up to 98%

The target compound CAS 1932441-42-3 is commercially available from multiple reputable vendors at defined purity levels: CymitQuimica (98% purity, 250 mg) , Leyan (98% purity, 1 g to 25 g scale) , and several other suppliers at 95%+ purity [1]. The stereochemically unspecified analog CAS 1251015-74-3 is available at 95%+ purity . The regioisomer CAS 280762-03-0 is available at 97% purity from AChemBlock ($345/250 mg, $860/1 g, $2,590/5 g) . The price premium for the target compound reflects the additional synthetic effort required to establish and verify the (1R,5S,9s) absolute stereochemistry. For researchers requiring documented stereochemical integrity for patent filings, IND-enabling studies, or reproducible SAR, the incremental cost of the stereochemically defined compound is justified by the elimination of stereochemical ambiguity as a confounding variable.

Procurement Purity Vendor comparison Chemical sourcing

Procurement-Relevant Application Scenarios for (1R,5S,9s)-tert-Butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate


GPR119 Agonist Lead Optimization: Stereochemically Controlled Synthesis of Conformationally Biased Ligands

Medicinal chemistry teams pursuing GPR119 agonists for type 2 diabetes should procure CAS 1932441-42-3 specifically. The (1R,5S,9s) syn configuration places the 9-amino group in the orientation associated with human GPR119 agonist activity, as established by McClure et al. (2011) [1]. The Boc-protected 7-nitrogen provides a handle for appending the pyrimidine-ether pharmacophore described in the Pfizer patent family [2]. Using the stereochemically ambiguous analog CAS 1251015-74-3 risks generating data confounded by the presence of the anti isomer, which shows >10,000 nM EC₅₀ at human GPR119 versus 227-228 nM at rat GPR119 [1], potentially leading to false-negative conclusions in human-relevant assays.

Conformationally Constrained CNS-Penetrant Building Block Synthesis

The rigid chair-chair conformation of the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold, combined with the free 9-amino group of CAS 1932441-42-3, makes this compound suitable as a constrained amine building block for CNS-targeted programs [1][2]. The Boc group at N7 enables orthogonal protection strategies: the 9-amine can be selectively functionalized (acylation, reductive amination, sulfonylation) while the N7 position remains protected, then deprotected under mild acidic conditions for subsequent diversification [3]. This orthogonal reactivity is not available with the regioisomer CAS 280762-03-0, where the reactive amine sits at C7 rather than C9, altering the exit vector of the derivatized amine from the bicyclic core.

Asymmetric Synthesis and Chiral Pool Expansion

The (1R,5S,9s) absolute configuration of CAS 1932441-42-3 provides a well-defined chiral template for asymmetric synthesis applications. The two defined stereocenters (C1 and C5) combined with the specified syn relationship at C9 create a rigid three-dimensional framework that can transfer chirality to newly formed stereocenters in downstream transformations [1]. This is particularly valuable for the synthesis of enantiopure β-amino acid analogs and nipecotic acid derivatives, where the bicyclic scaffold serves as a conformationally locked isostere [2]. The Boc protecting group at N7 further enhances the compound's utility as a chiral synthon by enabling selective N-deprotection without disturbing the stereochemical integrity of the scaffold.

Structure-Based Drug Design: Conformational Analysis and Pharmacophore Modeling

Computational chemistry and structural biology groups can employ CAS 1932441-42-3 as a well-characterized conformational probe for the 3-oxa-7-azabicyclo[3.3.1]nonane scaffold. The chair-chair conformational preference (ΔE = 1.497 kcal/mol vs. boat-chair for the related 9-one) means the 9-amino vector is presented in a predictable spatial orientation [1]. When co-crystallized with target proteins or used in molecular docking studies, the (1R,5S,9s) stereochemistry provides a single, defined conformational species, avoiding the ambiguity that would arise from using stereochemically undefined material. This is essential for accurate free energy perturbation (FEP) calculations and pharmacophore model generation in GPCR and ion channel programs.

Quote Request

Request a Quote for (1R,5S,9s)-tert-butyl 9-amino-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.